N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE
Overview
Description
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a hydroxyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl chloride intermediate.
Coupling Reaction: The sulfonyl chloride intermediate is then coupled with 4-hydroxy-2,5-dimethylphenylamine under basic conditions to form the sulfonamide linkage.
Methoxybenzamide Formation: The final step involves the reaction of the sulfonamide intermediate with 4-methoxybenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Processes: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the aromatic rings and functional groups contribute to its binding affinity and specificity towards certain proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-methoxybenzamide
- N-{3-[(4-fluorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}-4-methoxybenzamide
Uniqueness
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the sulfonyl, hydroxyl, and methoxybenzamide groups also contributes to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5S/c1-13-12-19(24-22(26)15-4-8-17(29-3)9-5-15)14(2)21(20(13)25)30(27,28)18-10-6-16(23)7-11-18/h4-12,25H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRJVZDZGJXGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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